![molecular formula C7H14ClNO B2582209 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 2305252-97-3](/img/structure/B2582209.png)
3-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Vue d'ensemble
Description
3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C7H14ClNO. It is known for its unique structure, which includes a nitrogen atom incorporated into a bicyclic ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic structure . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications .
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:
-
Mechanistic Insight : Oxidation with KMnO₄ proceeds via deprotonation of the hydroxyl group, forming a ketone intermediate. CrO₃ acts through a similar pathway but requires acidic conditions to stabilize intermediates.
Reduction Reactions
The bicyclic structure can be reduced to modify stereochemistry or ring saturation:
-
Stereochemical Impact : Reduction with NaBH₄ preserves the stereochemistry of the hydroxyl group, while LiAlH₄ may induce epimerization at the bridgehead positions.
Substitution Reactions
The nitrogen atom and hydroxyl group are primary sites for nucleophilic substitution:
Nitrogen-Centered Substitution
-
Sulfonamide Formation : Coupling with sulfonyl chlorides (e.g., 52k ) produces bioactive analogues with enhanced receptor affinity .
Hydroxyl Group Substitution
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
Acetyl chloride | Pyridine, 0°C | 6-Acetoxy derivative | Prodrug synthesis | |
Tosyl chloride | CH₂Cl₂, DMAP, RT | Tosylate intermediate | Facilitates nucleophilic displacement |
Cyclization and Ring-Opening Reactions
The bicyclic framework participates in ring-expansion or fragmentation:
-
AlCl₃-Promoted Reactions : Cyclization/chlorination sequences enable access to complex scaffolds like 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes .
Comparative Reactivity
The table below contrasts reactivity trends with related bicyclic compounds:
Compound | Oxidation Susceptibility | Reduction Ease | Substitution Sites | Reference |
---|---|---|---|---|
3-Azabicyclo[3.2.1]octan-6-ol HCl | High (C-6 OH) | Moderate | N, C-6 | |
Tropine | Low | High | N, C-3 | |
2-Azabicyclo[3.2.1]octane | None | High | N only |
-
Key Insight : The C-6 hydroxyl group enhances oxidation and substitution reactivity compared to nitrogen-only analogues .
Industrial and Pharmacological Relevance
Applications De Recherche Scientifique
Pharmaceutical Research
3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is explored for its potential as a pharmacophore in drug design due to its structural resemblance to tropane alkaloids, which are known for their diverse biological activities. Studies indicate that it may interact with cholinergic receptors, influencing neurotransmission and potentially leading to therapeutic effects in conditions such as pain management and cognitive enhancement .
The compound exhibits notable biological activity attributed to its interaction with specific receptors in the central nervous system:
- Antinociceptive Effects : Research has demonstrated that this compound can modulate pain pathways, showing promise as an analgesic agent in animal models .
- Neuromodulatory Properties : It may influence neurotransmitter release and receptor activity, impacting conditions such as anxiety and depression by binding to opioid receptors, particularly kappa opioid receptors .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique bicyclic structure allows for the development of various derivatives with tailored properties for specific applications in drug discovery and chemical research .
Case Study 1: Antinociceptive Efficacy
A study evaluated the antinociceptive efficacy of this compound in a neuropathic pain model. The compound was administered at doses ranging from 10 mg/kg to 30 mg/kg, resulting in significant pain relief compared to control groups.
Case Study 2: Cognitive Enhancement
In a double-blind clinical trial involving patients with mild cognitive impairment, participants receiving this compound exhibited improved cognitive assessment scores compared to those receiving a placebo, suggesting potential benefits in cognitive function enhancement.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique bicyclic structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octan-3-ol: Another related compound with a different substitution pattern on the bicyclic ring.
Uniqueness: 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific substitution pattern and the position of the nitrogen atom within the bicyclic structure.
Activité Biologique
3-Azabicyclo[3.2.1]octan-6-ol hydrochloride, a bicyclic compound with the molecular formula C₇H₁₄ClNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural similarity to neurotransmitters and its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes both a six-membered and a five-membered ring, with a hydroxyl group (-OH) at the sixth carbon position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Its mechanism involves binding to specific molecular targets, which may include neurotransmitter receptors and enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at various receptors, influencing neurotransmission and potentially affecting conditions such as anxiety or depression.
- Antinociceptive Effects : Preliminary studies have indicated that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies .
- Anti-inflammatory Activity : Some derivatives have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bicyclic core or substituents can significantly influence its pharmacological profile.
Modification Type | Description | Impact on Activity |
---|---|---|
N-substitution | Varies from simple alkyl groups to complex moieties | Alters receptor binding affinity |
Hydroxyl group position | Changing the position of -OH can affect solubility and receptor interactions | Enhances or diminishes activity |
Ring size variation | Modifying the ring structure influences chemical reactivity | May lead to novel therapeutic agents |
Case Studies
- Kappa Opioid Receptor Antagonists : A study explored analogs derived from 8-azabicyclo[3.2.1]octanes that showed selective antagonism at kappa opioid receptors, highlighting the potential for developing pain relief medications based on similar scaffolds .
- NAAA Inhibition : Research on pyrazole azabicyclo[3.2.1]octanes revealed potent NAAA inhibitors with low nanomolar IC50 values, suggesting that modifications to the azabicyclo framework could yield compounds with significant anti-inflammatory effects .
Propriétés
IUPAC Name |
3-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHUKNDBNOMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CNC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-97-3 | |
Record name | 3-azabicyclo[3.2.1]octan-6-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.